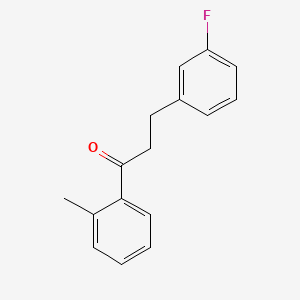

3-(3-Fluorophenyl)-2'-methylpropiophenone

Übersicht

Beschreibung

3-(3-Fluorophenyl)-2’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom attached to the phenyl ring and a methyl group on the propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2’-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Fluorophenyl)-2’-methylpropiophenone may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Pharmacological Properties

Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. The introduction of fluorine can modify the lipophilicity, solubility, and overall pharmacokinetic properties, making them valuable in drug design. Specifically, 3-(3-Fluorophenyl)-2'-methylpropiophenone has been studied for its potential as a therapeutic agent due to its interaction with monoamine transporters, which are crucial in the treatment of various neurological disorders .

1.2 Case Studies

- Study on Monoamine Transporters : Research has demonstrated that positional isomers of similar compounds interact as substrate-type releasing agents at dopamine and norepinephrine transporters. This suggests potential applications in treating conditions like depression and ADHD .

- Fluorinated Drug Trends : A review highlighted that approximately 25% of newly introduced drugs contain fluorine atoms, indicating a significant trend towards fluorination in pharmaceutical development. This trend emphasizes the importance of compounds like this compound in modern medicinal chemistry .

Analytical Applications

2.1 Detection and Analysis

The analytical characterization of this compound is critical for its identification in various matrices, particularly in forensic and toxicological contexts. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to detect this compound in biological samples.

- Analytical Methods : Recent advancements in analytical chemistry have improved the detection capabilities for new psychoactive substances (NPS), including fluorinated derivatives like this compound. These methods allow for the identification of metabolites and the assessment of their pharmacological effects .

Environmental Considerations

3.1 Impact of Fluorinated Compounds

The incorporation of fluorine into organic compounds can lead to environmental persistence due to their stability against degradation processes. Understanding the environmental impact of this compound is essential for assessing its ecological footprint.

- Environmental Studies : Research indicates that fluorinated compounds may accumulate in the environment, raising concerns about their long-term effects on ecosystems . Monitoring these substances is vital for regulatory compliance and environmental safety.

Summary Data Table

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-2’-methylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoroamphetamine: A stimulant drug with a similar fluorine substitution on the phenyl ring.

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with a fluorine atom on the phenyl ring, used in antibacterial applications.

Uniqueness

3-(3-Fluorophenyl)-2’-methylpropiophenone is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

Chemical Structure and Properties

The unique structure of 3-(3-Fluorophenyl)-2'-methylpropiophenone, which includes a 3-fluorophenyl group attached to the second carbon of the propiophenone moiety, influences its reactivity and potential applications in synthetic chemistry and pharmacology. The presence of the fluorine atom is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone | Contains chloro and dimethyl groups | Enhanced reactivity due to multiple substituents |

| 4'-Fluoroacetophenone | Simple acetophenone structure with fluorine | Commonly used as a precursor in organic synthesis |

| 4-(4-Chlorophenyl)-3-methylbutanoic acid | Incorporates a chlorinated phenyl and carboxylic acid | Notable for its anti-inflammatory properties |

Compared to these analogs, this compound exhibits unique reactivity due to its specific arrangement of functional groups, which may enhance its suitability for targeted synthetic applications and biological activity.

Biological Activity

While specific biological activities for this compound are not extensively documented, related compounds have shown promising pharmacological properties. Propiophenones have been studied for their potential as anti-inflammatory agents and in cancer therapy due to their ability to modulate biological pathways relevant to these conditions .

Pharmacological Potential

- Anticancer Activity : Compounds similar in structure have demonstrated anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. For instance, fluorinated derivatives often show increased binding affinity to targets involved in cancer progression .

- Antimicrobial Properties : Some structurally related compounds have been investigated for their antibacterial and antifungal activities, indicating that this compound may exhibit similar effects .

Case Studies and Research Findings

Recent studies highlight the significance of fluorine in enhancing the biological activity of small molecules:

- Fluorinated Compounds : A review discussed how incorporating fluorine atoms into small molecules can significantly improve their pharmacological profiles, including increased potency against cancer cell lines .

- Molecular Docking Studies : Research involving molecular docking simulations has shown that fluorinated derivatives can effectively interact with key proteins involved in cancer signaling pathways, suggesting that this compound may also possess similar interactions .

Example Studies

- A study on fluorinated benzothiazoles demonstrated that the presence of fluorine was crucial for antitumor activity, as compounds without this substitution showed no significant effects .

- Another investigation into the MAPK/ERK signaling pathway indicated that certain fluorinated compounds could inhibit this pathway, which is often dysregulated in cancers .

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLUUVRHSUQIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644509 | |

| Record name | 3-(3-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-65-3 | |

| Record name | 3-(3-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.